![molecular formula C21H18FN5OS B2427547 N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-80-5](/img/structure/B2427547.png)

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

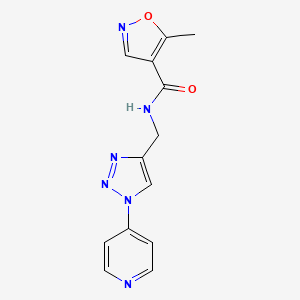

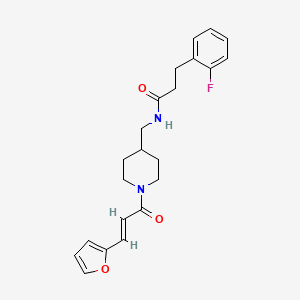

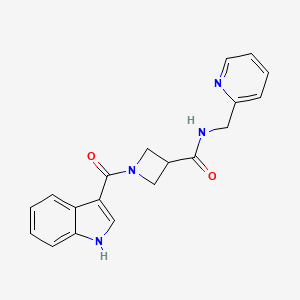

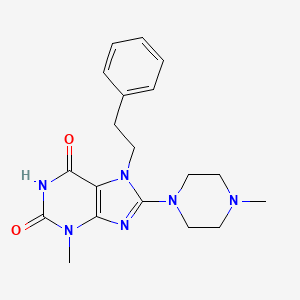

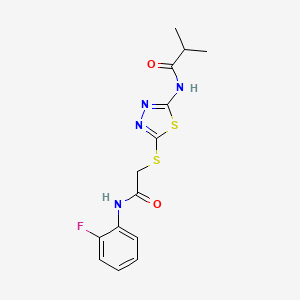

“N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a complex organic compound. It contains several functional groups, including a fluorobenzyl group, a triazolopyridazine ring, and an acetamide group. These functional groups could potentially give this compound a variety of chemical properties and reactivities.

Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, it likely involves several steps, including the formation of the triazolopyridazine ring and the attachment of the fluorobenzyl and acetamide groups. Similar compounds are often synthesized via cycloaddition reactions1.Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the fluorobenzyl, triazolopyridazine, and acetamide groups. These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could potentially increase its lipophilicity, while the acetamide group could participate in hydrogen bonding, influencing its solubility.Aplicaciones Científicas De Investigación

Benzothiazole Derivatives as Anticonvulsant Agents

Benztriazoles with mercapto-triazole and other heterocyclic substituents have been synthesized and evaluated for their anticonvulsant activity. The study identified compounds with potent anticonvulsant properties and low neurotoxicity, indicating a potential for therapeutic applications in seizure management (Liu et al., 2016).

Modification of PI3Ks Inhibitor for Anticancer Effects

The compound N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide was modified to reduce toxicity and enhance anticancer effects. The study synthesized a series of derivatives, some of which showed potent antiproliferative activities and lower acute oral toxicity, suggesting potential as effective anticancer agents (Wang et al., 2015).

Chemical and Pharmacological Activities of Pyrazolo-Pyrimidines

Novel pyrazolo-pyrimidines were synthesized and are expected to possess significant chemical and pharmacological activities. The study laid the foundation for further exploration of these compounds in various therapeutic domains (Al-Afaleq & Abubshait, 2001).

Synthesis and Biological Assessment of Triazolo-Pyridines

The synthesis of a diverse set of acetamides bearing a 1,2,4-oxadiazole cycle indicated potential biological properties. The study's methodology can be applied for the synthesis of functionalized triazolo-pyridine derivatives, highlighting their utility in pharmaceutical research (Karpina et al., 2019).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses or biological activity.

Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific studies and experimental data on the compound are needed.

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5OS/c1-14-2-6-16(7-3-14)21-25-24-18-10-11-20(26-27(18)21)29-13-19(28)23-12-15-4-8-17(22)9-5-15/h2-11H,12-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCZFLQUYQFWHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)

![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)

![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)